Lazabemide hydrochloride
Overview
Description
Lazabemide hydrochloride is a selective and reversible inhibitor of monoamine oxidase B (MAO-B). It was initially developed as an antiparkinsonian agent but was never marketed. The compound has a molecular formula of C8H10ClN3O and a molar mass of 199.64 g/mol .
Mechanism of Action
Target of Action
Lazabemide hydrochloride is a selective and reversible inhibitor of Monoamine Oxidase B (MAO-B) . MAO-B is an enzyme that plays a crucial role in the metabolism of monoamine neurotransmitters, such as dopamine, in the brain .
Mode of Action
This compound interacts with its target, MAO-B, by inhibiting its activity . This inhibition is achieved through a reversible mechanism-based mode of action . The inhibition of MAO-B by Lazabemide leads to an increase in the levels of dopamine, a neurotransmitter that is often depleted in conditions like Parkinson’s disease .
Biochemical Pathways
The primary biochemical pathway affected by Lazabemide is the dopaminergic synapse pathway . By inhibiting MAO-B, Lazabemide slows the breakdown of dopamine, leading to increased dopamine levels . This can help alleviate symptoms in diseases characterized by low dopamine levels, such as Parkinson’s disease .
Pharmacokinetics
Only minor accumulation occurs upon multiple dosing, and steady-state plasma concentrations are achieved on the third day .
Result of Action
The primary result of Lazabemide’s action is the elevation of dopamine levels in the brain . This is achieved by inhibiting the activity of MAO-B, thereby slowing the breakdown of dopamine . This can lead to symptomatic relief in conditions like Parkinson’s disease, which are characterized by low dopamine levels .
Biochemical Analysis
Biochemical Properties
Lazabemide hydrochloride interacts with the enzyme monoamine oxidase B (MAO-B) and inhibits its activity . At high concentrations, it inhibits the uptake of monoamines, specifically noradrenalin, serotonin, and dopamine .
Cellular Effects
The inhibition of MAO-B by this compound affects various types of cells and cellular processes. By inhibiting the breakdown of monoamines, it influences cell function, including impacts on cell signaling pathways and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to MAO-B and inhibiting its activity . This prevents the breakdown of monoamines, leading to increased levels of these neurotransmitters in the brain .
Temporal Effects in Laboratory Settings
Its selective and reversible inhibition of MAO-B suggests that its effects may be temporary and dependent on the presence of the drug .
Metabolic Pathways
This compound is involved in the metabolic pathway of monoamines. It interacts with the enzyme MAO-B, inhibiting the breakdown of monoamines .
Transport and Distribution
Given its role as an MAO-B inhibitor, it is likely to be distributed in areas where this enzyme is present .
Subcellular Localization
The subcellular localization of this compound is likely to be in the mitochondria, as this is where MAO-B is predominantly found . Its activity or function could be influenced by its localization in these organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of lazabemide hydrochloride involves the reaction of 5-chloropyridine-2-carboxylic acid with N-(2-aminoethyl)carbamic acid tert-butyl ester using carbonyl-dimidazole in refluxing tetrahydrofuran (THF). This reaction yields N-[2-(tert-butoxycarbonylamino)ethyl]-5-chloropyridine-2-carboxamide, which is then hydrolyzed with trifluoroacetic acid in refluxing dichloromethane and treated with ethanolic hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: Pharmaceutical compositions of this compound in crystalline form have been disclosed, along with methods of their production. These methods ensure the compound’s stability and purity for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Lazabemide hydrochloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Reduction reactions involving this compound are less common.
Substitution: The compound can undergo substitution reactions, particularly involving the chlorine atom on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: It serves as a model compound for studying MAO-B inhibition and related biochemical pathways.
Biology: The compound is used in research to understand the role of MAO-B in neurological processes.
Medicine: Lazabemide hydrochloride has been investigated for its potential therapeutic effects in treating Parkinson’s disease and other neurodegenerative disorders
Comparison with Similar Compounds
Selegiline: Another MAO-B inhibitor used in the treatment of Parkinson’s disease.
Rasagiline: A selective MAO-B inhibitor with neuroprotective properties.
Safinamide: A reversible MAO-B inhibitor with additional glutamate release inhibition.
Uniqueness: Lazabemide hydrochloride is unique due to its reversible inhibition of MAO-B, which allows for rapid recovery of enzyme activity after discontinuation. This property distinguishes it from irreversible inhibitors like selegiline and rasagiline .
Properties
IUPAC Name |
N-(2-aminoethyl)-5-chloropyridine-2-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O.ClH/c9-6-1-2-7(12-5-6)8(13)11-4-3-10;/h1-2,5H,3-4,10H2,(H,11,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFKTFLARGGXCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)C(=O)NCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046739 | |
Record name | Lazabemide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103878-83-7 | |
Record name | Lazabemide hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103878-83-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lazabemide hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103878837 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lazabemide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LAZABEMIDE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PI150J9ZX1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research article highlights the sympathetic nervous system's role in inflammation. Given that Lazabemide Hydrochloride is a reversible inhibitor of monoamine oxidase B (MAO-B), could it potentially impact inflammation through modulating sympathetic activity?
A1: This is an interesting question and warrants further investigation. While this compound is primarily known for its use in Parkinson's disease treatment by increasing extracellular dopamine levels in the brain, its potential effects on peripheral sympathetic activity and subsequent inflammation are not fully elucidated []. Further research is needed to determine if this compound's inhibition of MAO-B translates to modulation of sympathetic nervous system activity in the context of inflammation, and if so, what the specific downstream effects might be.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.